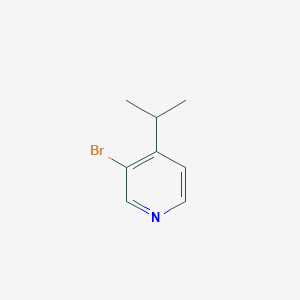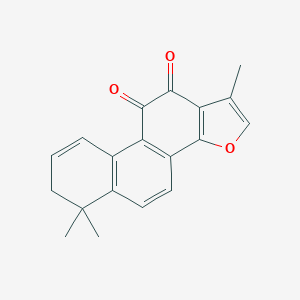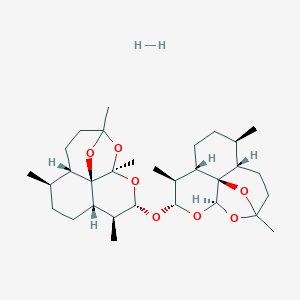
Beddqe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beddqe is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic effects. It is a member of the family of compounds known as alkaloids and is found in certain plants, including the Beddqe plant.
Mecanismo De Acción
The exact mechanism of action of Beddqe is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-kB pathway and the MAPK pathway. It has also been shown to activate certain enzymes, including SIRT1 and AMPK, which are involved in cellular metabolism and energy production.
Efectos Bioquímicos Y Fisiológicos
Beddqe has been found to have numerous biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to improve insulin sensitivity, enhance mitochondrial function, and promote autophagy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Beddqe in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. However, one of the limitations is that it can be difficult to isolate and purify the compound, which can make it challenging to study its effects.
Direcciones Futuras
There are numerous future directions for research on Beddqe. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is its role in aging and longevity, as research has shown that Beddqe may have anti-aging effects. Additionally, more research is needed to fully understand the mechanism of action of Beddqe and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, Beddqe is a naturally occurring compound that has potential therapeutic effects. It has been the subject of numerous scientific studies and has been found to have anti-inflammatory, antioxidant, and anticancer properties. While there are still many questions surrounding the mechanism of action of Beddqe, its potential as a therapeutic agent for various diseases, as well as its anti-aging effects, make it an area of interest for future research.
Métodos De Síntesis
Beddqe can be synthesized in the laboratory using various methods. One of the most common methods involves the extraction of Beddqe from the Beddqe plant, followed by purification and isolation of the compound. Other methods include chemical synthesis and fermentation.
Aplicaciones Científicas De Investigación
Beddqe has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that Beddqe has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have beneficial effects on the cardiovascular system and the nervous system.
Propiedades
Número CAS |
120224-11-5 |
|---|---|
Nombre del producto |
Beddqe |
Fórmula molecular |
C31H50O7 |
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
molecular hydrogen;(4S,5R,8S,9S,10S,12R,13R)-1,5,9,12-tetramethyl-10-[[(4S,5R,8S,9S,10S,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-yl]oxy]-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |
InChI |
InChI=1S/C31H48O7.H2/c1-16-8-10-22-18(3)24(33-26-30(22)20(16)12-14-27(5,35-26)37-30)32-25-19(4)23-11-9-17(2)21-13-15-28(6)36-29(7,34-25)31(21,23)38-28;/h16-26H,8-15H2,1-7H3;1H/t16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27?,28?,29-,30-,31-;/m1./s1 |
Clave InChI |
URVNDLQWACSOET-UDEMOETASA-N |
SMILES isomérico |
[HH].C[C@@H]1CC[C@H]2[C@@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(O4)C)O[C@@H]5[C@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@](O5)(OC(O8)(CC7)C)C)C)C)C |
SMILES |
[HH].CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)OC5C(C6CCC(C7C68C(O5)(OC(O8)(CC7)C)C)C)C)C |
SMILES canónico |
[HH].CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)OC5C(C6CCC(C7C68C(O5)(OC(O8)(CC7)C)C)C)C)C |
Sinónimos |
BEDDQE bis(epideoxydihydroqinghaosu) ethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



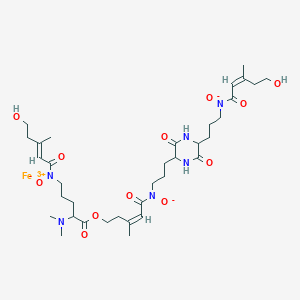
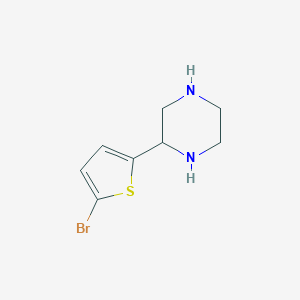
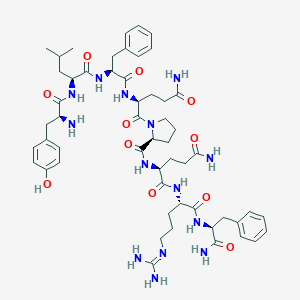
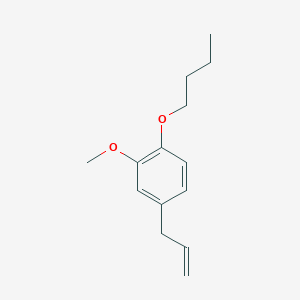
![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)




